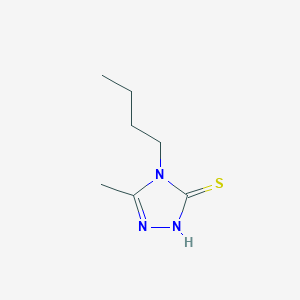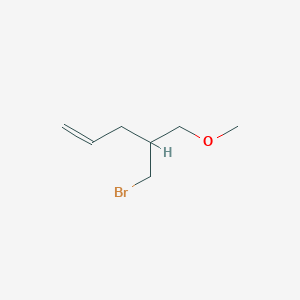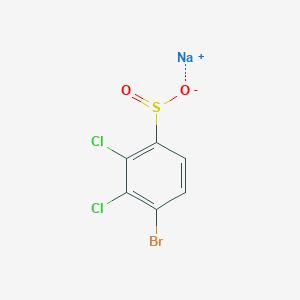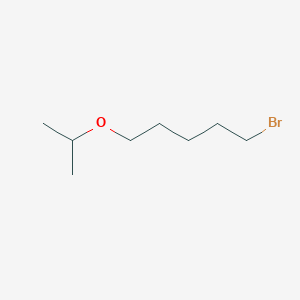
6-Chloro-7-nitro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-nitro-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chloro group at the 6th position, a nitro group at the 7th position, and a carboxylic acid group at the 2nd position on the indole ring.
Preparation Methods
The synthesis of 6-Chloro-7-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 6-chloroindole followed by carboxylation. The nitration process introduces the nitro group at the 7th position, while the carboxylation step adds the carboxylic acid group at the 2nd position. Reaction conditions often involve the use of strong acids like sulfuric acid for nitration and carbon dioxide for carboxylation .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Chloro-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and alcohols. Major products formed from these reactions include amino-indole derivatives, substituted indoles, and esterified indoles .
Scientific Research Applications
6-Chloro-7-nitro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target proteins .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-7-nitro-1H-indole-2-carboxylic acid include:
7-Nitroindole-2-carboxylic acid: Lacks the chloro group but retains the nitro and carboxylic acid groups.
6-Chloroindole-2-carboxylic acid: Lacks the nitro group but retains the chloro and carboxylic acid groups.
7-Nitro-1H-indole-2-carboxylic acid: Similar structure but without the chloro group.
The uniqueness of this compound lies in the combined presence of the chloro, nitro, and carboxylic acid groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H5ClN2O4 |
|---|---|
Molecular Weight |
240.60 g/mol |
IUPAC Name |
6-chloro-7-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O4/c10-5-2-1-4-3-6(9(13)14)11-7(4)8(5)12(15)16/h1-3,11H,(H,13,14) |
InChI Key |
ALBACSSULXRNRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(N2)C(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)

![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)




![2-(2-Chloroethyl)bicyclo[2.2.1]heptane](/img/structure/B13193926.png)
![3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13193930.png)
![2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol](/img/structure/B13193937.png)

![4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13193946.png)

